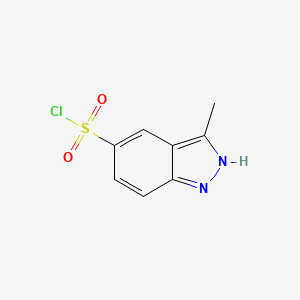

3-methyl-1H-indazole-5-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H7ClN2O2S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

3-methyl-2H-indazole-5-sulfonyl chloride |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-7-4-6(14(9,12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) |

InChI Key |

XOEGWHMHXLUOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Reactivity : Sulfonyl chlorides (e.g., this compound and 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride) are highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters .

- Substituent Impact: The indazole core (vs. Methyl groups (e.g., at position 3) increase hydrophobicity, influencing pharmacokinetic properties .

Comparison with Other Methods :

- Indole Derivatives : uses p-toluenesulfonylmethyl isocyanide to synthesize imidazole-indole hybrids, highlighting the versatility of sulfonylating agents in heterocyclic chemistry .

- Pyrazole Derivatives : employs thiourea and acyl chlorides to modify pyrazole-sulfonyl structures, achieving yields of 77–89% .

Pharmacological Potential

While direct data on this compound is unavailable, related compounds demonstrate bioactivity:

- Pyrazole-Sulfonyl Compounds : Analogs in were tested for analgesic and anti-inflammatory activity, though specific results are undisclosed .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (exothermic step control) | |

| Solvent | Anhydrous DCM or THF | |

| Purification Method | Silica gel chromatography | |

| Storage Conditions | –20°C under argon |

Q. Table 2. Thermal Stability Data

| Technique | Key Observation | Reference |

|---|---|---|

| TGA | Decomposition onset at 160°C | |

| DSC | Endothermic peak at 85°C (melting) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.